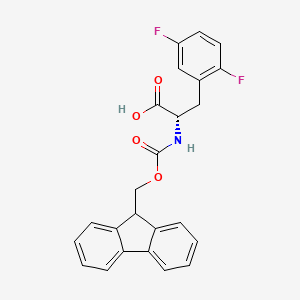

N-Fmoc-2,5-difluoro-L-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGUITFILRLIFL-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Derivatization for Research Applications

Strategic Approaches for Synthesizing N-Fmoc-2,5-difluoro-L-phenylalanine

The synthesis of this compound is a multi-step process that requires precise control over stereochemistry and the introduction of fluorine atoms onto the phenyl ring. The strategic incorporation of this non-natural amino acid into peptides is of significant interest for enhancing their metabolic stability, binding affinity, and conformational properties. The following sections detail the key synthetic strategies employed to obtain this valuable research compound.

Stereoselective Synthesis Pathways for L-Configuration

Achieving the desired L-configuration is a critical aspect of the synthesis of this compound. Several stereoselective methods have been developed to ensure the correct spatial arrangement of the amino group. One common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For instance, asymmetric hydrogenation of a prochiral precursor, such as an α,β-unsaturated amino acid derivative, can yield the desired L-enantiomer with high enantiomeric excess.

Another powerful strategy is enzymatic resolution. In this method, a racemic mixture of the amino acid or a derivative is subjected to an enzyme that selectively acts on one enantiomer, allowing for the separation of the L- and D-forms. For example, phenylalanine ammonia (B1221849) lyases (PALs) can be used in amination/deracemization cascades to produce optically pure L-phenylalanine derivatives from cinnamic acid precursors. nih.gov While direct PAL-mediated amination of 2,5-difluorocinnamic acid might lead to low enantiomeric excess for the L-form, coupling the reaction with a D-amino acid oxidase (DAAO) can establish a deracemization process to yield the desired L-amino acid. nih.gov

Furthermore, the Schöllkopf method, which utilizes a chiral glycine (B1666218) equivalent derived from L-valine, provides a robust pathway for the asymmetric synthesis of various L-amino acids, including fluorinated phenylalanine analogs. wikipedia.org This method relies on the steric influence of the valine auxiliary to direct the alkylation of a glycine anion from a specific face, thereby establishing the L-configuration of the newly formed amino acid. wikipedia.org

Introduction of Fluorine Atoms onto the Aromatic Ring System

The introduction of fluorine atoms at the 2 and 5 positions of the phenylalanine aromatic ring is a key step that imparts unique properties to the final compound. This is typically achieved by starting with a commercially available difluorinated building block, such as 2,5-difluorobenzaldehyde (B1295323) or 2,5-difluorobenzyl bromide. These precursors already contain the desired fluorine substitution pattern, which is then carried through the subsequent synthetic steps to build the amino acid side chain.

The Schöllkopf method is a well-established procedure for the asymmetric synthesis of amino acids. wikipedia.org This method employs a chiral bis-lactim ether, typically derived from the cyclization of a dipeptide of glycine and L-valine, as a chiral auxiliary. wikipedia.org The synthesis of 2,5-difluoro-L-phenylalanine via this route involves the deprotonation of the glycine unit within the bis-lactim ether to form a stabilized anion. wikipedia.org This anion is then alkylated with a 2,5-difluorobenzyl halide (e.g., 2,5-difluorobenzyl bromide). The bulky isopropyl group of the valine shields one face of the anion, directing the incoming electrophile to the opposite face and thereby ensuring a high degree of stereoselectivity. wikipedia.org Subsequent acidic hydrolysis of the resulting alkylated bis-lactim ether cleaves the auxiliary and yields the desired 2,5-difluoro-L-phenylalanine methyl ester, which can then be isolated. wikipedia.org This method is particularly advantageous for laboratory-scale synthesis of exotic amino acids with high enantiomeric purity (often >95% ee). wikipedia.org

Enamine-based synthetic strategies offer another avenue for the synthesis of fluorinated phenylalanine derivatives. beilstein-journals.orgnih.gov In one such approach, the synthesis of (R)-2,5-difluorophenylalanine has been achieved through the coupling of 2,5-difluorobenzaldehyde with an N-Boc phosphonate (B1237965) glycinate (B8599266) to form an enamino ester intermediate. beilstein-journals.orgnih.gov The subsequent asymmetric hydrogenation of this enamine is a crucial step for establishing the stereochemistry at the α-carbon. beilstein-journals.orgnih.gov Using a suitable chiral catalyst, this hydrogenation can proceed with high enantioselectivity, affording the N-Boc-protected (R)-2,5-difluorophenylalanine ester with an enantiomeric excess of over 99%. beilstein-journals.orgnih.gov The final step involves the hydrolysis of the ester to yield the free carboxylic acid, N-Boc-(R)-2,5-difluorophenylalanine. beilstein-journals.orgnih.gov While this specific route yields the (R)-enantiomer, modifications to the chiral catalyst system could potentially provide access to the (S)-enantiomer.

Enamines are generally formed from the reaction of a secondary amine with an aldehyde or ketone. youtube.com The reaction proceeds through an iminium ion intermediate, and the subsequent removal of an alpha-proton leads to the formation of the carbon-carbon double bond of the enamine. youtube.com The nucleophilicity of the enamine at the α-carbon allows for various subsequent chemical transformations. masterorganicchemistry.com

The Erlenmeyer-Plöchl azalactone synthesis provides a classical yet effective method for the preparation of α-amino acids. wikipedia.org This methodology can be adapted for the synthesis of both (R)- and (S)-2,5-difluorophenylalanine. beilstein-journals.org The synthesis commences with the multicomponent reaction of 2,5-difluorobenzaldehyde, acetylglycine, and acetic anhydride (B1165640) to generate an azalactone. beilstein-journals.org This azalactone can then be hydrolyzed to an α-acetamido-2,5-difluorocinnamic acid. beilstein-journals.org Catalytic hydrogenation of this intermediate affords racemic N-acetyl-2,5-difluorophenylalanine. beilstein-journals.org

To obtain the individual enantiomers, a key step of enzymatic resolution is employed. A protease, for instance from Bacillus sp., can be used for the selective hydrolysis of the racemic N-acetyl amino acid ester. beilstein-journals.org This enzymatic process can yield the (S)-N-acetyl acid and the corresponding (R)-N-acetyl ester with high enantiomeric purity (>99.5% ee). beilstein-journals.org Subsequent deacetylation of each separated enantiomer would then provide access to both (R)- and (S)-2,5-difluorophenylalanine.

N-Fmoc Protecting Group Chemistry and its Strategic Role

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial component in the synthesis of this compound, serving as a temporary protecting group for the α-amino group. publish.csiro.aulgcstandards.com Its strategic role is most prominent in solid-phase peptide synthesis (SPPS), where it allows for the stepwise assembly of peptide chains. lgcstandards.comwikipedia.org

The Fmoc group is introduced by reacting the amino acid with a reagent such as Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu). wikipedia.orgnumberanalytics.com The key advantage of the Fmoc group is its lability to bases, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), while remaining stable to the acidic conditions used to cleave the final peptide from the resin support. lgcstandards.comwikipedia.org This orthogonality allows for selective deprotection of the N-terminus at each step of the peptide synthesis, enabling the coupling of the next Fmoc-protected amino acid.

The fluorenyl moiety of the Fmoc group possesses a strong UV absorbance, which is a highly beneficial property. publish.csiro.au The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which can be quantified spectrophotometrically to monitor the progress and efficiency of the deprotection and coupling reactions in real-time. wikipedia.org

The use of Fmoc chemistry offers several advantages over the older tert-butyloxycarbonyl (Boc) strategy, including the use of milder deprotection conditions, which helps to minimize side reactions and preserve the integrity of sensitive amino acid side chains. lgcstandards.comnumberanalytics.com The resulting Fmoc-amino acids are often crystalline, stable compounds that are readily soluble in common peptide synthesis solvents. publish.csiro.au

Interactive Data Table: Properties of Fmoc Protecting Group

| Property | Description | Citation |

|---|---|---|

| Chemical Nature | Base-labile urethane-type protecting group. | wikipedia.org |

| Introduction Reagents | Fmoc-chloride (Fmoc-Cl), Fmoc-succinimidyl carbonate (Fmoc-OSu). | wikipedia.orgnumberanalytics.com |

| Deprotection Conditions | Mildly basic, typically 20% piperidine in DMF. | wikipedia.org |

| Stability | Stable to acidic conditions (e.g., TFA) and hydrogenolysis. | publish.csiro.auwikipedia.org |

| Monitoring | Cleavage by-product (dibenzofulvene) can be monitored by UV spectroscopy. | wikipedia.org |

| Advantages in SPPS | Milder deprotection conditions compared to Boc chemistry, high efficiency, real-time monitoring. | publish.csiro.aulgcstandards.com |

Rationale for Fmoc Protection in Peptide and Protein Synthesis

The use of protecting groups is fundamental in peptide synthesis to prevent unwanted side reactions and ensure the formation of the desired peptide bonds. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely employed α-amino protecting group in solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgcreative-peptides.com Its popularity stems from several key advantages over other protecting groups, such as the tert-butoxycarbonyl (Boc) group. americanpeptidesociety.orgcreative-peptides.com

The primary rationale for using Fmoc protection lies in its base-lability. The Fmoc group is stable under acidic and neutral conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgaltabioscience.com This orthogonality is a significant advantage, as it allows for the use of acid-labile protecting groups for the amino acid side chains. altabioscience.comnih.gov This "Fmoc/tBu" strategy, where side-chain protecting groups are removed with a mild acid like trifluoroacetic acid (TFA), offers true orthogonality and minimizes the risk of premature side-chain deprotection during the iterative α-amino deprotection steps. altabioscience.compeptide.com

The mild conditions required for Fmoc removal are particularly beneficial when synthesizing peptides containing sensitive residues, such as those with post-translational modifications like phosphorylation or glycosylation, which are often unstable under the harsh acidic conditions required for Boc deprotection. nih.gov Furthermore, the Fmoc group's strong UV absorbance allows for real-time monitoring of the deprotection step, facilitating process optimization and automation. altabioscience.comwikipedia.org The by-product of Fmoc deprotection, dibenzofulvene, and its adduct with piperidine can be easily quantified spectrophotometrically. wikipedia.org

The table below summarizes the key advantages of the Fmoc protecting group in peptide synthesis.

| Feature | Advantage |

| Base Lability | Allows for mild deprotection conditions, preserving acid-labile side-chain protecting groups and sensitive peptide modifications. americanpeptidesociety.orgaltabioscience.comnih.gov |

| Orthogonality | Compatible with acid-labile side-chain protecting groups (Fmoc/tBu strategy), preventing their premature removal. altabioscience.compeptide.com |

| UV Absorbance | Enables real-time monitoring of the deprotection reaction for process control and automation. altabioscience.comwikipedia.org |

| Commercial Availability | A wide variety of Fmoc-protected amino acids, including this compound, are commercially available in high purity. altabioscience.comnih.gov |

Optimized Fmoc Deprotection Protocols for Research Applications

The standard protocol for Fmoc deprotection involves treating the peptide-resin with a 20% solution of piperidine in DMF. wikipedia.org However, various factors can influence the efficiency of this reaction, and several optimized protocols have been developed to address specific challenges, such as aggregation and side reactions.

The choice of base, its concentration, and the reaction time are critical parameters. While piperidine is the most common base, other secondary amines like piperazine (B1678402) and 4-methylpiperidine (B120128) (4MP) have also been investigated. springernature.comnih.gov The polarity of the solvent also plays a role, with more polar solvents like DMF and N-methyl-2-pyrrolidone (NMP) promoting faster deprotection compared to less polar solvents like dichloromethane (B109758) (DCM). springernature.comresearchgate.net

For sequences prone to aggregation, which can hinder deprotection, modifications to the standard protocol may be necessary. This can include increasing the reaction time, performing multiple deprotection steps, or using stronger base cocktails. iris-biotech.de For instance, the addition of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can enhance deprotection efficiency. iris-biotech.denih.gov

A significant side reaction during Fmoc deprotection is the formation of diketopiperazines, particularly when proline is the second amino acid in the sequence. iris-biotech.denih.gov This can lead to chain termination. Optimized protocols using a combination of DBU and piperazine in NMP have been shown to significantly reduce diketopiperazine formation compared to the standard piperidine/DMF method. nih.gov

The following table presents a selection of Fmoc deprotection cocktails used in research applications.

| Reagent Cocktail | Typical Conditions | Notes |

| 20% Piperidine in DMF | 2 x 10 min at room temperature | Standard, widely used protocol. wikipedia.orgnih.gov |

| 20% Piperidine in NMP | 10-20 min at room temperature | NMP can be a better solvent for some aggregating sequences. springernature.comresearchgate.net |

| 2% DBU, 5% Piperazine in NMP | 2 x 5-30 min at room temperature | Reduces diketopiperazine formation. nih.gov |

| 25% Dipropylamine in DMF | 30 min at room temperature | Can reduce aspartimide formation. nih.gov |

| 20% 4-Methylpiperidine in DMF | 10 min at room temperature | An alternative to piperidine. nih.gov |

Derivatization Strategies for Specialized Academic Probes

The unique properties of this compound make it an attractive scaffold for the development of specialized probes for academic research. Derivatization of either the carboxyl functionality or the side chain can introduce new functionalities for various applications.

The carboxylic acid group of this compound is a versatile handle for chemical modification. Standard peptide coupling reagents can be used to form amide bonds with a wide range of amines, leading to the synthesis of peptide analogues, enzyme substrates, or inhibitors.

One notable transformation is the conversion of the carboxylic acid to an N-formamide. This can be achieved by first converting the N-Fmoc amino acid to an isocyanate, which then reacts with formic acid in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This provides a stable formamide (B127407) derivative.

Esterification of the carboxyl group is another common modification. This can be accomplished using various methods, such as reaction with an alcohol under acidic conditions or via alkylation of the carboxylate salt. These ester derivatives can be used to modulate the polarity and cell permeability of peptides or to create prodrugs.

The following table outlines some derivatization strategies for the carboxyl group of N-Fmoc-amino acids.

| Reaction | Reagents | Product |

| Amide Bond Formation | Amine, Coupling Reagent (e.g., HATU, DIC) | Amide |

| Esterification | Alcohol, Acid Catalyst | Ester |

| N-Formamide Formation | Isocyanate (from the amino acid), Formic Acid, DMAP | N-Formamide nih.gov |

| Mixed Anhydride Formation | Chloroformate, Base | Mixed Anhydride wikipedia.org |

The 2,5-difluorophenyl side chain of this compound is generally considered chemically inert under standard peptide synthesis conditions. However, the fluorine atoms can influence the electronic properties of the aromatic ring, potentially enabling specific chemical transformations for the creation of advanced probes.

While direct functionalization of the difluorinated ring is challenging, the incorporation of this amino acid into a peptide sequence allows for the introduction of unique biophysical properties. The fluorine atoms can serve as sensitive probes for ¹⁹F NMR spectroscopy, a powerful technique for studying peptide conformation, dynamics, and interactions with biological macromolecules without the background noise inherent in ¹H NMR.

Furthermore, the synthesis of fluorinated phenylalanines often involves precursors that can be adapted for further derivatization. For instance, synthetic routes starting from fluorinated benzyl (B1604629) bromides or other activated precursors could potentially be intercepted to introduce other functional groups onto the aromatic ring before the final amino acid is constructed and protected with Fmoc. nih.gov While not a direct modification of the final this compound, this "synthesis-for-derivatization" approach offers a pathway to novel, site-specifically modified fluorinated amino acids for specialized research applications.

Applications in Peptide Chemistry and Biomolecular Engineering

Fundamental Role as a Building Block in Peptide Synthesis

N-Fmoc-2,5-difluoro-L-phenylalanine serves as a crucial starting material for the synthesis of peptides containing the 2,5-difluoro-L-phenylalanine residue. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making the compound ideally suited for the most common and robust method of peptide synthesis.

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

The primary application of this compound is its direct use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). beilstein-journals.orguci.edusigmaaldrich.com SPPS allows for the stepwise construction of a peptide chain anchored to a solid resin support. The Fmoc protecting group on the α-amino group of the incoming amino acid, in this case, 2,5-difluoro-L-phenylalanine, prevents unwanted side reactions during the coupling step.

The synthesis cycle involves two key steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed, typically using a secondary amine base like piperidine (B6355638) in a solvent such as N,N-dimethylformamide (DMF), to expose a free amine. uci.edu

Coupling: The next Fmoc-protected amino acid in the sequence (e.g., this compound) is activated and coupled to the newly exposed amine, forming a new peptide bond. This cycle is repeated until the desired peptide sequence is assembled.

The acid-stable nature of the Fmoc group ensures its compatibility with acid-labile side-chain protecting groups, a strategy known as orthogonal protection. nih.gov Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). beilstein-journals.org

Creation of High-Quality Peptides Utilizing this compound

The use of this compound allows for the creation of high-purity, well-characterized peptides for various research applications. nih.gov The synthesis of peptides is a well-established process, and the incorporation of fluorinated analogs like 2,5-difluoro-L-phenylalanine follows standard SPPS protocols. beilstein-journals.orgnih.gov Following synthesis, the crude peptide is typically purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to yield a product of high purity. beilstein-journals.orgnih.gov The final peptide's identity is confirmed by mass spectrometry.

| Peptide Sequence | Synthesis Method | Purification | Final Yield | Reference |

| N-formyl-Met-Leu-Phe | Fmoc-SPPS | HPLC | 23% | beilstein-journals.org |

This table shows the yield for a similar tripeptide synthesized using Fmoc-SPPS, demonstrating a typical outcome for the synthesis of short, modified peptides.

Design and Functional Enhancement of Fluorinated Peptides

The introduction of the 2,5-difluorophenyl moiety into a peptide sequence can significantly alter its biological and physical properties. This strategic modification is a powerful tool for enhancing peptide function.

Modulation of Peptide-Receptor Binding Interactions through Fluorine

A key application of incorporating 2,5-difluoro-L-phenylalanine into peptides is to modulate their binding affinity for biological receptors. nih.gov The introduction of fluorine atoms can alter the electrostatic potential of the aromatic ring, which can either enhance or weaken interactions with the receptor's binding pocket. Specifically, the electron-withdrawing nature of fluorine can influence cation-π interactions, where the electron-rich face of an aromatic ring interacts favorably with a positively charged group on a receptor.

A study on the binding of fluorinated α-factor peptide analogs to the G protein-coupled receptor Ste2p in yeast provides evidence for this modulatory effect. nih.govacs.org Progressive fluorination of the phenylalanine ring led to a systematic change in the binding affinity. While this particular study did not include the 2,5-difluoro analog, it did examine mono- and di-fluorinated phenylalanines, demonstrating a clear trend. The equilibrium dissociation constants (Kd) for several analogs are presented below.

| Peptide Analog (at position 13) | Equilibrium Dissociation Constant (Kd) in nM |

| Tyr (Wild Type) | 26.2 ± 3.1 |

| Phe | 28.1 ± 1.5 |

| Phe(4-F) | 37.1 ± 2.4 |

| Phe(3,4-F₂) | 67.9 ± 12.3 |

| Phe(2,3,4,5,6-F₅) | 177.3 ± 46.8 |

Data from a study on the binding of fluorinated α-factor analogs to the Ste2p receptor. nih.govacs.org A higher Kd value indicates weaker binding affinity.

The data shows that increasing the number of fluorine substitutions on the phenylalanine ring progressively weakens the binding affinity in this specific peptide-receptor system, likely by reducing the cation-π binding energy. nih.govacs.org This ability to fine-tune binding affinity makes this compound a valuable tool in drug design and the study of peptide-protein interactions.

Influence on the Biochemical Stability of Synthesized Peptides

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of non-canonical amino acids, such as 2,5-difluoro-L-phenylalanine, is a strategy employed to enhance the biochemical stability of peptides. nih.govnih.gov The presence of fluorine atoms can alter the peptide's conformation or electronic properties in a way that makes it a poor substrate for proteolytic enzymes.

However, the effect of fluorination on proteolytic stability is not always straightforward and can be highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination. nih.gov Some studies have shown that the incorporation of fluorinated amino acids can indeed lead to increased resistance to enzymatic degradation. researchgate.net Conversely, other research indicates that for aromatic fluorinated side chains, the effect can be minimal or even lead to increased susceptibility to proteolysis. nih.gov This complexity underscores the need for empirical testing for each specific peptide and protease combination. The goal is to create a synthetic peptide with preserved or enhanced biological activity and significantly improved stability against enzymatic breakdown. nih.gov

Contributions to Protein Engineering and Structural Biology Research

This compound is a synthetically modified amino acid that has become an invaluable tool in protein engineering and structural biology. The introduction of fluorine atoms onto the phenyl ring of phenylalanine provides a unique probe to investigate protein structure and function without causing significant structural disruption. nih.govbeilstein-journals.org The fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for its use in solid-phase peptide synthesis, allowing for its precise placement within a peptide sequence. nih.govresearchgate.net

Site-Specific Incorporation into Proteins for Conformational Analysis

The precise insertion of this compound at specific sites within a protein is crucial for detailed conformational analysis. This is primarily achieved through two powerful techniques: solid-phase peptide synthesis (SPPS) and genetic code expansion.

In SPPS, the Fmoc group protects the amino group of 2,5-difluoro-L-phenylalanine, allowing it to be coupled to a growing peptide chain in a controlled, stepwise manner. researchgate.netnih.gov This method enables the creation of synthetic peptides or small protein domains containing the fluorinated analog at any desired position.

A more recent and versatile method is genetic code expansion, which allows for the incorporation of non-canonical amino acids (ncAAs), like 2,5-difluoro-L-phenylalanine, directly into proteins in living cells. nih.govbiorxiv.org This technique utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery. nih.gov This pair recognizes the unnatural amino acid and incorporates it in response to a unique codon, such as the amber stop codon (UAG), that has been introduced into the gene of the target protein. nih.govnih.govproquest.com

Once incorporated, the fluorine atoms on the phenylalanine ring serve as sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying protein conformation because the fluorine nucleus has a large chemical shift range that is highly sensitive to its local electronic environment. This allows researchers to monitor conformational changes in a specific region of the protein under various conditions. The site-specific placement of 2,5-difluoro-L-phenylalanine provides a high-resolution window into the structure and dynamics of that particular location within the protein. nih.gov

| Technique | Description | Key Advantage |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of a peptide on a solid support. The Fmoc-protected amino acid is added at a specific cycle. | Precise control over the sequence for synthetic peptides and small proteins. |

| Genetic Code Expansion | Utilizes an engineered tRNA/synthetase pair to incorporate the non-canonical amino acid in response to a specific codon during protein translation in living cells. nih.govbiorxiv.org | Enables the production of larger recombinant proteins with the fluorinated probe in a cellular environment. |

Probing Mechanisms of Protein Folding and Stability

The stability of a protein is determined by a delicate balance of interactions, including hydrophobic and electrostatic forces. The aromatic side chain of phenylalanine often participates in these stabilizing interactions. nih.gov By replacing a natural phenylalanine with 2,5-difluoro-L-phenylalanine, researchers can systematically alter the electronic properties of the aromatic ring without significantly changing its size. nih.govbeilstein-journals.org

Studies have shown that the incorporation of fluorinated phenylalanine analogs can either stabilize or destabilize a protein, depending on the specific location and the nature of the interactions involved. By measuring changes in the melting temperature (Tₘ) or the free energy of unfolding (ΔGᵤ) of proteins containing 2,5-difluoro-L-phenylalanine, scientists can quantify the contribution of specific aromatic interactions to the protein's structural integrity. nih.gov

| Parameter | Effect of 2,5-Difluorination | Research Application |

| Hydrophobicity | Modestly increased compared to Phenylalanine. | Investigating the role of the hydrophobic effect in protein core packing. |

| Electrostatics | Alters the quadrupole moment of the aromatic ring, weakening cation-π interactions. nih.gov | Quantifying the energetic contribution of specific aromatic interactions to protein stability. |

| ¹⁹F NMR Probe | Provides a direct spectroscopic handle to monitor the local environment during folding/unfolding transitions. | Tracking folding pathways and identifying intermediate states. |

Investigation of Enzyme-Substrate and Protein-Ligand Interactions

Understanding the precise interactions between a protein and its binding partners is fundamental to biology and drug design. The site-specific incorporation of 2,5-difluoro-L-phenylalanine provides a powerful tool for dissecting these molecular recognition events. nih.govbeilstein-journals.org

When placed at the active site of an enzyme or the binding interface of a protein-ligand complex, the fluorine atoms act as sensitive reporters. The ¹⁹F NMR chemical shift of the 2,5-difluoro-L-phenylalanine can change significantly upon the binding of a substrate or ligand, providing information about the binding event and the nature of the interaction. nih.gov This approach allows for the determination of binding affinities (Kₑ) and can reveal subtle conformational changes that occur upon complex formation.

For example, research on phenylalanine hydroxylase has utilized fluorinated phenylalanine analogs to understand its catalytic mechanism. nih.gov The electronic modifications introduced by the fluorine atoms can affect the rate of the enzymatic reaction, providing insights into the role of the phenyl ring in substrate recognition and turnover. By observing how the enzyme's activity changes with the fluorinated substrate, researchers can infer the importance of electrostatic interactions in the active site. beilstein-journals.orgnih.gov

| Research Area | Methodology | Information Gained |

| Enzyme Kinetics | Incorporate 2,5-difluoro-L-phenylalanine into a substrate and measure enzyme activity (e.g., kcat, KM). nih.gov | Elucidates the role of the aromatic ring's electronic properties in substrate binding and catalysis. |

| Ligand Binding | Place 2,5-difluoro-L-phenylalanine at the binding interface and monitor ¹⁹F NMR chemical shifts upon ligand titration. | Determines binding constants (Kₑ) and maps the binding site environment. |

| Drug Discovery | Use ¹⁹F NMR with fluorinated proteins to screen for small molecule binders. | Identifies potential drug candidates and characterizes their binding mode. |

Mechanistic Insights and Biophysical Studies

Electronic and Steric Effects of Difluorination on the Phenylalanine Moiety

The introduction of fluorine atoms onto the phenyl ring of phenylalanine alters its electronic and steric characteristics, influencing how the side chain interacts with its environment. nih.gov These changes can affect everything from protein folding and stability to ligand-receptor binding. nih.gov

The defining characteristic of fluorine is its high electronegativity. The presence of two fluorine atoms at the C2 and C5 positions of the phenyl ring significantly withdraws electron density from the aromatic system. This withdrawal has a dual effect on the ring's reactivity:

Decreased Nucleophilicity: The electron-deficient nature of the difluorinated phenyl ring makes it a poorer nucleophile compared to the unmodified phenylalanine ring. The quadrupole moment of the fluorinated ring is inverted relative to native phenylalanine, which disfavors cation-π interactions. This can be critical in biological contexts where such interactions are important for molecular recognition and stability. nih.govnih.gov

Increased Electrophilicity: Conversely, the electron withdrawal enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. The electrostatic potential of the ring is altered, which can influence interactions with polar or charged groups in the peptide's microenvironment. nih.gov

| Property | Unmodified Phenylalanine | 2,5-Difluorophenylalanine |

| Electron Density | High | Significantly Reduced |

| Nucleophilicity | High | Low |

| Electrophilicity | Low | High |

| Cation-π Interaction | Favorable | Unfavorable/Destabilized |

This table provides a qualitative comparison of the electronic properties.

The conformation of a peptide is largely determined by the rotational angles of its backbone (φ, ψ) and side chains (χ). For phenylalanine, the key side-chain dihedral angle, χ1, dictates the orientation of the phenyl ring. The three low-energy staggered rotameric conformations are typically referred to as g+, g-, and trans.

While the steric bulk of fluorine is only slightly larger than that of hydrogen, its introduction can influence rotamer populations. The primary driver of this influence is the altered electronic nature of the side chain and its resulting interactions with the peptide backbone and surrounding residues. nih.gov Studies on fluorinated aromatic rings suggest that interactions such as CH-π interactions can be affected. eiu.edu The sequence of amino acids adjacent to the fluorinated residue can significantly promote or suppress certain rotamers. nih.gov The increased hydrophobicity of the fluorinated ring may favor conformations that shield it from aqueous environments within a folded peptide structure. nih.govnih.gov However, specific experimental data on the precise rotameric preferences of 2,5-difluoro-L-phenylalanine within various peptide contexts remains a subject for more detailed investigation.

Conformational Analysis of Peptides Incorporating N-Fmoc-2,5-difluoro-L-phenylalanine

Determining the three-dimensional structure of peptides containing this modified amino acid is crucial for understanding its impact. This is achieved through a combination of experimental biophysical techniques and computational modeling.

Circular Dichroism (CD) spectroscopy is a primary tool for investigating the secondary structure of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, CD provides a characteristic spectrum for different structural motifs. deepdyve.com

α-Helices: Typically show strong positive bands around 192 nm and negative bands at approximately 208 nm and 222 nm.

β-Sheets: Exhibit a negative band around 218 nm and a positive band near 195 nm.

Random Coils: Are characterized by a strong negative band near 200 nm.

Vibrational Circular Dichroism (VCD), which operates in the infrared region, can provide even more detailed conformational information, such as the nature of hydrogen bonding within peptide structures. nih.gov For peptides incorporating this compound, CD spectroscopy would be used to assess whether its presence leads to the stabilization or disruption of canonical secondary structures like helices or sheets. The technique is highly sensitive to even small conformational changes induced by the modified residue. deepdyve.com

Computational modeling serves as a powerful complement to experimental methods, providing atomic-level insights into peptide conformation. nih.gov Several computational techniques are employed:

Density Functional Theory (DFT): DFT and other quantum-chemical methods are used to perform structural optimization and calculate physical properties with high accuracy. bohrium.com These methods are valuable for analyzing the electronic structure and interaction energies of the fluorinated residue.

Basin-Hopping and Rotamer Libraries: Global optimization algorithms, such as basin-hopping, can be combined with sequence-dependent rotamer libraries to efficiently search the conformational space and predict the lowest-energy structures of peptides. nih.gov

These computational tools allow researchers to build and refine structural models of peptides containing this compound and to formulate hypotheses about their behavior that can be tested experimentally. nih.govbohrium.com

The effect of incorporating 2,5-difluoro-L-phenylalanine on peptide secondary structure is complex and depends on the specific peptide sequence and its environment. nih.gov

Stabilization: The increased hydrophobicity of the difluorinated phenyl ring can enhance hydrophobic interactions, which are a major driving force in protein and peptide folding. In some contexts, this can lead to a more stable folded structure. Studies on model hydrophobic cores have shown that targeted fluorination can enhance thermodynamic stability compared to the native structure. nih.gov

Perturbation: The disruption of favorable cation-π interactions can destabilize structures that rely on this type of interaction for their integrity. nih.gov Furthermore, the altered electronic properties of the side chain could interfere with the network of hydrogen bonds that define secondary structures like α-helices and β-sheets.

Spectroscopic and Advanced Computational Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

NMR spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules at an atomic level. For peptides containing N-Fmoc-2,5-difluoro-L-phenylalanine, multinuclear NMR experiments involving 1H, 13C, and 19F nuclei provide a wealth of information.

The structural analysis of peptides containing 2,5-difluoro-L-phenylalanine relies on the combined interpretation of 1H, 13C, and 19F NMR spectra. Each nucleus offers a unique window into the molecular architecture.

¹H NMR: Proton NMR is fundamental for defining the peptide's primary structure and conformation. Key signals include those from the amide (N-H) protons, alpha-protons (α-H), and beta-protons (β-CH₂). The chemical shifts of amide protons are particularly sensitive to hydrogen bonding, providing insights into secondary structures like α-helices and β-sheets. The J-coupling constants between adjacent protons are used to determine torsional angles within the peptide backbone and side chains.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the peptide. The chemical shifts of the α-carbon and β-carbon are indicative of the secondary structure. For instance, α-carbon chemical shifts tend to be higher in α-helical conformations compared to β-sheet or random coil structures. The carbonyl carbon signals are also sensitive to the local electronic environment and hydrogen bonding.

¹⁹F NMR: Fluorine-19 NMR is arguably the most powerful tool for studying peptides modified with this compound. Due to the high sensitivity of the 19F nucleus and the absence of background signals in biological systems, 19F NMR offers a clear and direct probe. The two fluorine atoms at the 2- and 5-positions of the phenyl ring will have distinct chemical shifts that are exquisitely sensitive to the local environment. Changes in peptide conformation, binding to other molecules, or solvent exposure will induce measurable changes in these 19F chemical shifts, making them excellent reporters of structural integrity and local environment. rsc.org

The following table summarizes the expected chemical shift ranges for the key nuclei in a peptide-incorporated 2,5-difluoro-L-phenylalanine residue.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Notes |

| ¹H | Amide (N-H) | 7.5 - 9.0 | Highly sensitive to hydrogen bonding and solvent exposure. |

| Aromatic (ring H) | 6.8 - 7.5 | Complex splitting pattern due to H-H and H-F couplings. | |

| α-H | 4.0 - 5.0 | Chemical shift is indicative of secondary structure. | |

| β-CH₂ | 2.8 - 3.5 | Protons are diastereotopic, often showing distinct signals. | |

| ¹³C | Carbonyl (C=O) | 170 - 176 | Sensitive to hydrogen bonding. |

| Aromatic (C-F) | 155 - 165 (JCF ≈ 240-250 Hz) | Large one-bond C-F coupling constant is characteristic. | |

| Aromatic (C-H & C-C) | 110 - 140 | Complex region with multiple signals. | |

| α-C | 50 - 60 | Chemical shift is a reliable indicator of secondary structure. | |

| β-C | 35 - 40 | Less sensitive to conformation than α-C but still informative. | |

| ¹⁹F | Aromatic (C2-F & C5-F) | -110 to -125 | Highly sensitive to the local electrostatic environment, solvent, and binding interactions. The two fluorine atoms will have distinct chemical shifts. nih.gov |

Note: The values presented are typical ranges and can vary based on the specific peptide sequence, conformation, solvent, and temperature.

The fluorine labels on 2,5-difluoro-L-phenylalanine are powerful tools for monitoring dynamic processes and molecular interactions. Because the 19F chemical shift is so sensitive to the electrostatic environment, it can be used to report on binding events, conformational changes, and protein folding. nih.gov For example, when a peptide containing this residue binds to a target protein, the change in the local environment of the fluorinated ring often results in a significant and easily detectable change in the 19F NMR spectrum. rsc.org

Furthermore, NMR relaxation experiments on the 19F nucleus can provide detailed information about the dynamics of the phenylalanine side chain. By measuring relaxation rates, it is possible to characterize motions on timescales ranging from picoseconds to seconds. This allows researchers to understand how the flexibility or rigidity of specific parts of a peptide contributes to its function. The use of fluorinated amino acids is particularly advantageous for studying large proteins or complex biological systems where traditional 1H NMR spectra would be too crowded and difficult to interpret. nih.gov

Vibrational Spectroscopy for Molecular Characterization

FTIR spectroscopy is widely used to analyze the secondary structure of peptides by examining the characteristic absorption bands of the peptide backbone, particularly the Amide I and Amide II bands.

Amide I band (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to the peptide's secondary structure. Generally, α-helical structures show an Amide I band around 1650-1658 cm⁻¹, while β-sheets absorb at a lower frequency, typically 1620-1640 cm⁻¹. Unordered or random coil structures are found at approximately 1640-1650 cm⁻¹.

Amide II band (1510-1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. While also sensitive to conformation, it is generally considered a less direct probe than the Amide I band.

The incorporation of this compound is not expected to directly alter the primary amide bands but can influence the peptide's conformational preferences, which would be reflected in the positions of these bands. Additionally, the spectrum will feature characteristic absorptions from the aromatic ring and the C-F bonds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| N-H (Amide) | Stretching | 3250 - 3350 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carboxylic Acid & Amide) | Stretching (Amide I) | 1600 - 1760 |

| N-H (Amide) | Bending (Amide II) | 1510 - 1580 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |

| C-F (Aryl Fluoride) | Stretching | 1100 - 1250 |

Note: These are general frequency ranges. The exact positions can be influenced by hydrogen bonding and molecular conformation. upi.eduthermofisher.com

Advanced Computational Chemistry Approaches

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are indispensable for interpreting experimental spectroscopic data and providing deeper insights into the behavior of this compound.

DFT calculations can be used to predict NMR chemical shifts, vibrational frequencies (FTIR and Raman), and other molecular properties with a high degree of accuracy. gelisim.edu.tr For instance, theoretical calculations on 2,5-difluorophenylalanine have been used to model its quadrupole moment and understand how fluorination impacts its ability to interact with other molecules, such as anions. uwaterloo.ca Such calculations help in assigning complex spectra and understanding how the electronic structure of the fluorinated ring influences its spectroscopic properties.

Molecular Dynamics Simulations for Peptide and Protein Systems

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of molecules, making it a powerful tool for understanding how the incorporation of this compound influences peptide and protein systems. These simulations can predict conformational dynamics, self-assembly processes, and interactions with the surrounding environment.

The presence of the Fmoc group is a dominant factor in driving the self-assembly of peptide-based hydrogels, a process governed by a balance of π-π stacking of the aromatic fluorenyl rings and hydrogen bonding between peptide backbones. researchgate.netresearchgate.netnih.gov MD simulations are crucial for mapping these interactions and predicting the formation of nanostructures like fibrils or worm-like micelles. researchgate.net When 2,5-difluoro-L-phenylalanine is part of the peptide sequence, the fluorine atoms introduce significant changes to the side chain's electrostatic profile and hydrophobicity.

Simulations on other double-fluorinated Fmoc-Phe derivatives have shown that the precise positioning of fluorine atoms significantly impacts the kinetics and morphology of the self-assembly process. nih.gov For this compound, MD simulations can reveal how the altered charge distribution on the phenyl ring affects π-stacking interactions with other aromatic residues or the Fmoc groups themselves. These simulations typically track the system's evolution over nanoseconds to microseconds, providing insights into the early stages of aggregation and the stability of the resulting assemblies. nih.gov Accurate simulations rely on well-parameterized force fields, and specific parameters for fluorinated aromatic amino acids have been developed for common force fields like AMBER to ensure reliable results. acs.org

| Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER (ff15ipq), CHARMM, GROMOS | Defines the potential energy function for all atoms in the system, including specific parameters for fluorinated residues. acs.org |

| Water Model | TIP3P, SPC/E | Explicitly models the solvent, crucial for accurately capturing hydrophobic effects and solvation dynamics. |

| System Size | 10,000 - 100,000+ atoms | Represents the peptide(s) and a sufficient volume of solvent to avoid boundary artifacts. |

| Simulation Time | 100 ns - 10 µs | Allows for the observation of conformational changes and self-assembly events. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to mimic physiological conditions. |

| Temperature | 300 K / 310 K | Simulates the system at a biologically relevant temperature. |

| Pressure | 1 bar | Simulates the system at standard atmospheric pressure. |

This table presents typical parameters used in molecular dynamics simulations of peptide systems. The specific values are chosen based on the system being studied and the research objectives.

Quantum Chemical Calculations of Electronic Structures and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of the electronic properties of this compound. These methods solve approximations of the Schrödinger equation to provide detailed information on electron distribution, molecular orbital energies, and reactivity, which are not accessible through classical methods like MD.

For 2,5-difluorophenylalanine, DFT calculations have been used to determine how fluorination alters the electronic landscape of the molecule. uwaterloo.ca One key finding is that the introduction of electronegative fluorine atoms significantly changes the quadrupole moment of the phenyl ring. uwaterloo.ca This modification enhances the ring's ability to engage in favorable anion-quadrupole interactions, which can influence its binding behavior within a protein or its role in molecular recognition. uwaterloo.ca

Computational studies on fluorinated phenylalanine dimers combine DFT calculations with experimental techniques like cryogenic infrared spectroscopy to validate the predicted structures. fu-berlin.de Methods such as B3LYP and MP2 with appropriate basis sets (e.g., 6-311++G(d,p)) are employed for geometry optimization and the calculation of vibrational frequencies. uwaterloo.ca The resulting theoretical spectra can be compared with experimental data to confirm the presence of specific conformations and non-covalent interactions, such as C-F···H bonds. uwaterloo.cafu-berlin.de For this compound, these calculations can predict shifts in infrared absorption bands, such as the amide and carbonyl stretching frequencies, providing a spectroscopic signature of the molecule's conformation and electronic state.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (oF-Phe)₂H⁺ | Calculated Frequency (cm⁻¹) (oF-Phe)₂H⁺ |

| Carbonyl Stretch 1 | 1783 | ~1780 |

| Carbonyl Stretch 2 | 1762 | ~1760 |

| Amide/Ring Modes | 1400-1600 | Matched with computed spectra |

This table shows a comparison of experimental and DFT-calculated infrared vibrational frequencies for a related compound, the proton-bound ortho-fluorophenylalanine dimer. Such comparisons are used to validate the accuracy of the computational models. Data adapted from studies on monofluorinated phenylalanine dimers. fu-berlin.de

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For peptides incorporating this compound, docking studies can provide critical insights into binding affinity and the specific interactions that stabilize the protein-ligand complex.

The process involves placing the peptide ligand into the binding site of a protein receptor in silico and evaluating the fit using a scoring function. This function estimates the free energy of binding, with lower scores typically indicating a more favorable interaction. nih.gov The presence of the 2,5-difluoro-phenylalanine residue can introduce unique interactions. The fluorine atoms are capable of forming weak hydrogen bonds (C-F···H-N) or halogen bonds with protein backbone or side-chain atoms. acs.orgresearchgate.net These interactions, although modest in strength (up to -5.02 kJ/mol), can be numerous and collectively contribute to binding affinity and specificity. acs.org

Furthermore, the altered electrostatic potential of the difluorinated phenyl ring can modulate π-π stacking and cation-π interactions with aromatic or charged residues (e.g., Phenylalanine, Tryptophan, Arginine) in the protein's active site. nih.gov Docking simulations would explore various conformations of the peptide within the binding pocket to identify the most stable binding mode. The results can guide the rational design of peptide-based inhibitors or therapeutics by predicting how modifications like difluorination can enhance binding to a specific protein target. researchgate.net The large, hydrophobic Fmoc group would also be expected to play a significant role, likely occupying a hydrophobic pocket on the protein surface.

| Ligand-Protein Complex | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Dominant Interactions |

| Peptide + Target A | -8.7 | ASP 184, ARG 193, PHE 199 | Hydrogen Bonding, C-F···H interactions |

| Peptide + Target B | -7.5 | LEU 45, ILE 89, TRP 112 | Hydrophobic interactions, π-π stacking (Fmoc group) |

| Peptide + Target C | -6.2 | GLU 210, LYS 214 | Salt bridges, polar contacts |

This table provides a hypothetical example of results from a molecular docking study, illustrating how binding affinity scores are reported alongside the key interactions that stabilize the complex. Binding affinity data is representative of typical values found in docking studies of peptide-like molecules. researchgate.net

Emerging Research Directions and Prospects

Development of Next-Generation Fluorinated Amino Acid Derivatives

The field of fluorinated amino acids is continually evolving, with researchers pursuing novel derivatives that offer enhanced or specialized properties. nih.gov The synthetic versatility demonstrated in the broader field of fluorinated amino acid synthesis provides a roadmap for creating next-generation analogues based on the 2,5-difluorophenylalanine scaffold. rsc.org

Current research focuses on several key strategies:

Late-Stage Fluorination: Advances in transition-metal catalysis and the development of novel fluoroalkylating reagents are enabling the direct and selective introduction of fluorine into complex molecules, including amino acid derivatives. rsc.org

Fluorinated Building Blocks: The use of pre-fluorinated starting materials remains a robust method for creating a diverse range of fluorinated amino acids. rsc.org

Biocatalysis: The directed evolution of enzymes, such as tryptophan synthase, has been successfully employed to produce fluorinated amino acids, offering a green and highly selective alternative to traditional chemical synthesis. nih.gov

These approaches could be leveraged to create derivatives of 2,5-difluoro-L-phenylalanine with additional functional groups or different fluorination patterns, further expanding the chemical space for peptide design. For instance, methods like palladium-catalyzed fluorination or the use of electrophilic fluorine sources such as Selectfluor could be adapted to modify the phenylalanine core, yielding novel building blocks for specialized applications. nih.govnih.gov

Table 1: Synthetic Strategies for Fluorinated Amino Acids

| Strategy | Description | Key Features |

|---|---|---|

| Metal-Catalyzed C-H Fluorination | Direct fluorination of C-H bonds using catalysts (e.g., Palladium) and a fluorine source. nih.gov | Allows for late-stage modification of complex molecules. |

| Electrophilic Fluorination | Use of reagents like N-fluorobenzensulfonimide (NFSI) or Selectfluor to fluorinate electron-rich aromatic rings. nih.gov | Effective for aromatic amino acids like tyrosine and tryptophan derivatives. |

| Nucleophilic Fluorination | Displacement of a leaving group with a fluoride (B91410) source. nih.gov | A common and versatile method for introducing fluorine. |

| Enzymatic Synthesis | Use of engineered enzymes to catalyze the formation of fluorinated amino acids from fluorinated precursors. nih.gov | High stereoselectivity and environmentally friendly conditions. |

Strategies for Rational Design of Advanced Peptides and Protein Mimetics

The incorporation of fluorinated amino acids like 2,5-difluoro-L-phenylalanine is a powerful strategy in the rational design of peptides and protein mimetics with tailored properties. nih.gov The introduction of fluorine can profoundly influence intermolecular interactions, conformation, and stability. rsc.org

Key design considerations include:

Tuning Hydrophobicity: Fluorination increases the hydrophobicity of an amino acid side chain, which can be used to modulate peptide self-assembly and interaction with biological membranes. rsc.org The degree of fluorination plays a critical role, allowing for fine-tuning of these properties. nih.govchemrxiv.org

Controlling Conformation: The electronic and steric properties of fluorine can alter the local conformational preferences of the peptide backbone. For example, trifluoromethylated amino acids can favor the formation of cis-amide bonds, inducing β-turn structures. iris-biotech.de The difluoro-substitution pattern on the phenyl ring of 2,5-difluoro-L-phenylalanine can similarly be used to engineer specific secondary structures.

Enhancing Stability: The strong C-F bond can increase the metabolic stability of peptides by making them resistant to proteolytic degradation by enzymes. smolecule.com

By strategically placing 2,5-difluoro-L-phenylalanine within a peptide sequence, researchers can engineer self-assembling peptides for hydrogel formation, create more stable therapeutic peptides, or design protein mimetics with enhanced binding affinities. nih.govresearchgate.net Molecular simulations often complement experimental work, providing insights into how fluorination influences intra- and inter-chain interactions that govern peptide folding and assembly. rsc.org

Integration into Novel Chemical Biology Tools and Biophysical Probes

The unique properties of fluorinated amino acids make them ideal for use as probes in chemical biology and biophysics. rsc.org Since fluorine is virtually absent in biological systems, its introduction provides a unique spectroscopic handle for monitoring molecular events in a complex environment. nih.gov

Incorporating 2,5-difluoro-L-phenylalanine into a peptide or protein allows it to serve as:

A Biological Tracer: The fluorine atoms can be used to track the localization, trafficking, and fate of the molecule within a cell or organism without the need for bulky fluorescent tags. rsc.org

A Probe for Molecular Interactions: Changes in the local environment of the fluorinated residue upon binding to another molecule can be detected using spectroscopic techniques, providing information on binding events and conformational changes. researchgate.net

The development of peptides and proteins containing 2,5-difluoro-L-phenylalanine opens up avenues for studying protein-protein interactions, enzyme mechanisms, and drug-target engagement in a more native-like context.

Exploration in Advanced Spectroscopic and Imaging Applications

The presence of fluorine atoms in 2,5-difluoro-L-phenylalanine makes it particularly well-suited for advanced spectroscopic and imaging techniques, most notably Nuclear Magnetic Resonance (NMR) and Positron Emission Tomography (PET).

Enhancement of NMR-Based Methodologies

¹⁹F NMR spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of biomolecules. nih.gov The fluorine nucleus has several advantageous properties for NMR, including 100% natural abundance, a high gyromagnetic ratio, and a chemical shift that is extremely sensitive to the local electronic environment. nih.govbiophysics.org

Incorporating 2,5-difluoro-L-phenylalanine into a protein offers several benefits for ¹⁹F NMR studies:

High Sensitivity and Resolution: The large chemical shift dispersion of ¹⁹F means that even residues in similar environments within a protein can often produce distinct, resolved signals, which is a significant advantage over proton NMR where signals frequently overlap. biophysics.org

Background-Free Spectra: The near-total absence of fluorine in native biological systems results in ¹⁹F NMR spectra that are virtually background-free, simplifying data analysis and allowing for the clear detection of the labeled protein. nih.gov

Probing Structure and Dynamics: The sensitivity of the ¹⁹F chemical shift to the local environment provides detailed information about protein folding, conformational changes, and ligand binding. nih.govbiophysics.org It can be used to study even large, high-molecular-weight systems that are challenging for conventional NMR techniques. nih.gov

This approach has been successfully used to study proteins directly within human cells ("in-cell NMR"), providing insights into folding, stability, and interactions in their native physiological context. nih.gov

Potential for Isotopic Labeling in Research (e.g., with ¹⁸F for specific radiochemical probes)

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique used extensively in clinical diagnostics and biomedical research. mdpi.com It relies on the detection of radiotracers labeled with positron-emitting isotopes, with fluorine-18 (B77423) (¹⁸F) being one of the most important due to its near-ideal half-life (approx. 110 minutes) and low positron energy. nih.govyoutube.com

There is significant potential for developing an ¹⁸F-labeled version of 2,5-difluoro-L-phenylalanine for use as a PET imaging probe. The synthesis of other ¹⁸F-labeled phenylalanine analogs, such as 2-[¹⁸F]-fluoro-ʟ-phenylalanine, has already been established as a promising strategy for imaging tumors. beilstein-journals.orgnih.gov

The development of [¹⁸F]-2,5-difluoro-L-phenylalanine would involve established radiolabeling strategies, such as:

Nucleophilic Substitution: Replacing a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. This is the most common method for ¹⁸F-labeling. mdpi.com

Prosthetic Groups: Synthesizing a small ¹⁸F-labeled molecule (a prosthetic group) which is then conjugated to the amino acid or peptide under mild conditions. nih.gov

An ¹⁸F-labeled version of 2,5-difluoro-L-phenylalanine could be incorporated into peptides or used as a standalone tracer to image metabolic processes, enzyme activity, or receptor expression in vivo, offering a powerful tool for disease diagnosis and drug development.

Q & A

Q. How can researchers validate the role of fluorine in proteolytic stability of therapeutic peptides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.